

Preclinical Evidence for DNL343 in ALS Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: DNL343
Cat. No.: B11931049

[Get Quote](#)

Introduction

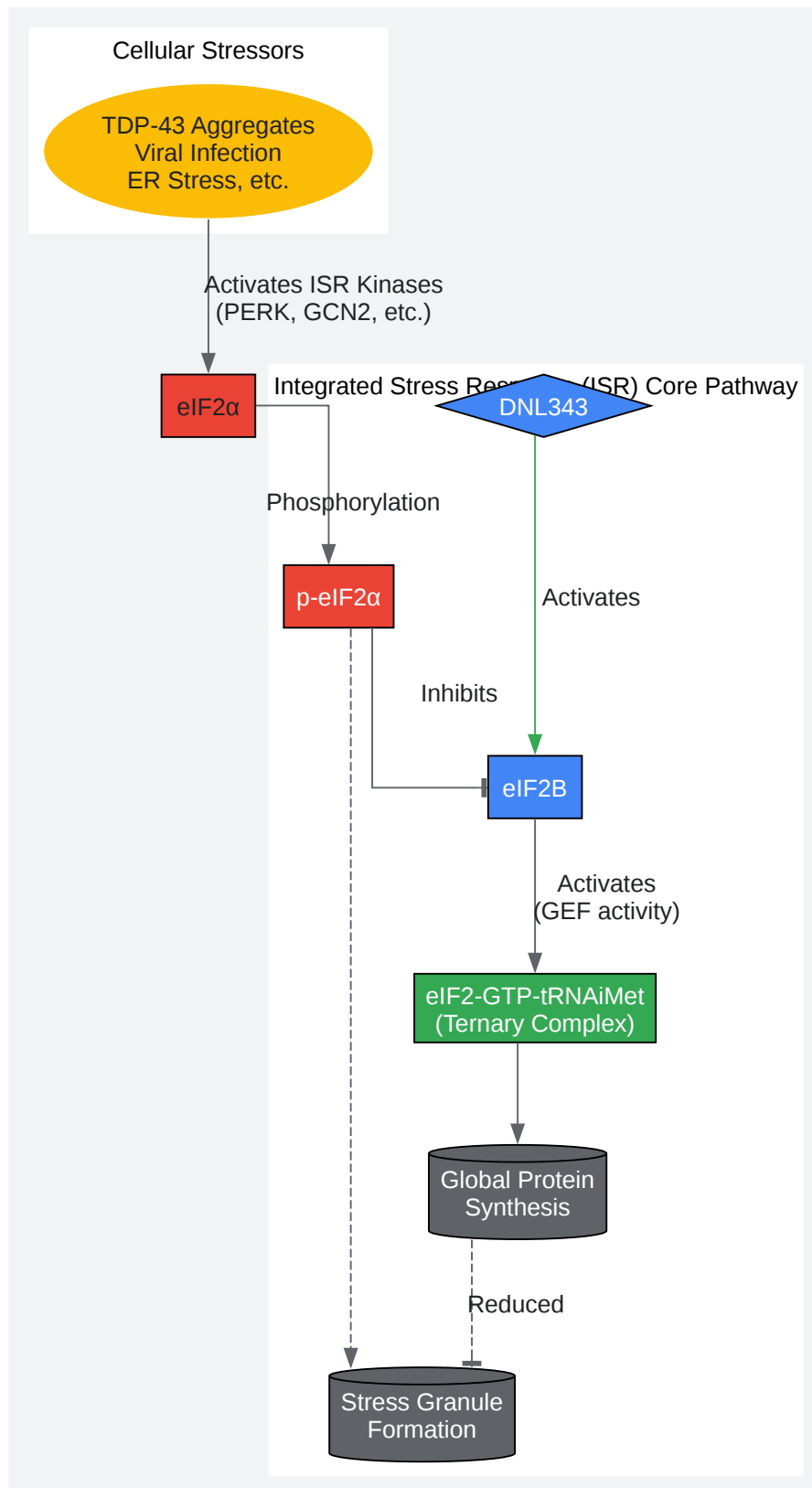
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. A key pathological hallmark in over 95% of ALS cases is the cytoplasmic aggregation of the TAR DNA-binding protein 43 (TDP-43). Cellular stressors, including the presence of these protein aggregates, trigger the Integrated Stress Response (ISR), a conserved signaling pathway. While acute ISR activation is a protective mechanism, chronic activation, as observed in ALS, can impair protein synthesis and promote the formation of stress granules, which are thought to be precursors to pathological TDP-43 aggregates.[1]

DNL343 is an investigational, central nervous system (CNS) penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the ISR.[2][3] By activating eIF2B, **DNL343** aims to restore normal protein synthesis, dissolve stress granules, and ultimately improve neuronal survival.[1][4] This document provides a comprehensive overview of the preclinical evidence supporting the therapeutic hypothesis for **DNL343** in various ALS models.

Mechanism of Action: Targeting the Integrated Stress Response

The ISR is a central pathway activated by various cellular stresses. Its activation converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2 α).

Phosphorylated eIF2 α acts as a competitive inhibitor of eIF2B, its guanine nucleotide exchange factor. This inhibition reduces the availability of the active, GTP-bound eIF2 ternary complex, leading to an attenuation of global protein translation and the formation of stress granules.[3] In preclinical studies, **DNL343** has been shown to be a potent and selective activator of eIF2B, directly counteracting the effects of eIF2 α phosphorylation and inhibiting the ISR.[5] This mechanism is hypothesized to prevent and reverse the formation of TDP-43-containing stress granules, thereby mitigating a core driver of neurodegeneration in ALS.[6][7][8]



[Click to download full resolution via product page](#)

Caption: DNL343 mechanism of action within the Integrated Stress Response pathway.

Preclinical Efficacy in In Vitro and In Vivo Models

DNL343 has demonstrated efficacy in a range of preclinical models that recapitulate key pathological features of ALS and other neurodegenerative diseases associated with ISR hyperactivation.

Cellular and In Vivo Model Data

The potency and neuroprotective effects of **DNL343** have been evaluated in various models, from immortalized cell lines to complex in vivo systems. The compound shows high CNS penetrance and a pharmacokinetic profile that supports once-daily dosing.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Model Type	Specific Model	Key Findings	Reference
Cellular Models	Immortalized cells and iPSC-derived neurons with ALS-linked mutations	Inhibits the ISR; prevents and reverses stress granule formation.	[2]
In Vivo Model	Inducible mouse model of TDP-43 pathology	Inhibits the ISR in the brain; transiently slowed progression of locomotor deficits and neurodegeneration.	[9][11]
In Vivo Model	Optic Nerve Crush (ONC) Injury (Acute Neurodegeneration Model)	Reduced CNS ISR activity and neurodegeneration in a dose-dependent manner.	[2][3]
In Vivo Model	eIF2B Loss of Function (LOF) Mutant (Chronic ISR Hyperactivation Model)	Demonstrated neuroprotection, prevented motor dysfunction, and prevented premature mortality. Reversed ISR and neurodegeneration biomarkers even when initiated at a late disease stage.	[2][3]
In Vivo Model	Vanishing White Matter (VWM) Disease Mouse Model	Preclinical data demonstrated positive effects in this related neurological disorder.	[4]

Experimental Protocols

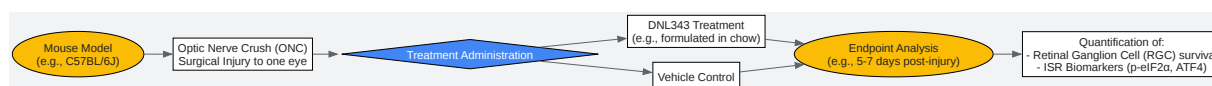
Detailed methodologies were employed to assess the pharmacokinetics, pharmacodynamics, and efficacy of **DNL343** in preclinical studies.

Pharmacokinetic (PK) and CNS Penetration Studies

- Protocol: Wild-type mice were administered **DNL343** either as a single dose via oral gavage (e.g., 62.5 mg/kg) or chronically via formulation in mouse chow.^[3] Plasma and brain tissue were collected at various time points to determine unbound drug concentrations.
- Objective: To evaluate oral bioavailability, half-life, and the ability of **DNL343** to cross the blood-brain barrier.
- Key Result: **DNL343** demonstrated high oral bioavailability, a long half-life, and unbound concentrations in the brain that were similar to those in plasma, confirming high CNS penetration.^{[3][5]}

In Vivo Efficacy Study: Optic Nerve Crush (ONC) Model

This model is used to assess acute neurodegeneration and the neuroprotective potential of therapeutic compounds.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Optic Nerve Crush (ONC) in vivo model.

- Protocol: An optic nerve crush injury is induced intraorbitally in anesthetized mice. Animals are then treated with **DNL343** or a vehicle control, often administered through medicated chow. After a set period (e.g., 5-7 days), retinal tissues are harvested.
- Analysis: Immunohistochemistry is used to quantify the survival of retinal ganglion cells (RGCs). ISR activation is measured by assessing levels of biomarkers such as phosphorylated eIF2 α and ATF4.

- Objective: To determine if **DNL343** can protect neurons from acute injury and suppress the associated stress response.
- Key Result: **DNL343** treatment led to a dose-dependent reduction in CNS ISR activity and a decrease in neurodegeneration (i.e., increased RGC survival).[2][3]

In Vivo Efficacy Study: Inducible TDP-43 Mouse Model

- Protocol: A mouse model with inducible expression of human TDP-43 in the CNS is used. Upon induction, these mice develop TDP-43 pathology, ISR activation, locomotor deficits, and neurodegeneration, mimicking aspects of ALS.[9] Mice are treated with **DNL343** or vehicle.
- Analysis: Locomotor function is assessed using behavioral tests. Brain and spinal cord tissues are analyzed for ISR biomarkers and markers of neurodegeneration.
- Objective: To evaluate the efficacy of **DNL343** in a disease-relevant model of TDP-43 proteinopathy.
- Key Result: **DNL343** was shown to inhibit the ISR in the brain and transiently slow the progression of both locomotor deficits and neurodegeneration.[9][11]

Summary of Preclinical Findings

The preclinical data for **DNL343** provide a strong rationale for its investigation as a therapeutic for ALS.

- Mechanism: **DNL343** is a potent, selective, and CNS-penetrant small molecule activator of eIF2B.[2][5]
- Target Engagement: It effectively inhibits the Integrated Stress Response pathway in both cellular and animal models of neurodegeneration.[2][9][11]
- Efficacy: In models of acute neuronal injury and chronic ISR hyperactivation, **DNL343** demonstrated significant neuroprotective effects.[2][3]
- Disease Modification: In a disease-relevant TDP-43 mouse model, **DNL343** transiently slowed the progression of motor deficits and neurodegeneration.[9]

- Clinical Translation: The desirable preclinical pharmacokinetic and safety profile supported its progression into clinical trials for ALS.[2][5]

While the subsequent Phase 2/3 HEALEY ALS Platform Trial did not meet its primary or key secondary endpoints for efficacy at 24 weeks, the preclinical evidence clearly established **DNL343** as a robust modulator of the ISR.[6][8][12] The data from these foundational studies remain valuable for understanding the role of the ISR in ALS and for the future development of therapies targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. massgeneral.org [massgeneral.org]
- 2. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 3. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 4. Denali Therapeutics Announces Positive Clinical Results and Regulatory Progress for Development Programs in Amyotrophic Lateral Sclerosis (ALS) - BioSpace [biospace.com]
- 5. Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sean M. Healey & AMG Center Announces Topline Results in HEALEY ALS Platform Trial with eIF2B Agonist DNL343 [massgeneral.org]
- 7. investors.denalitherapeutics.com [investors.denalitherapeutics.com]
- 8. Denali Therapeutics Announces Topline Results for Regimen G [globenewswire.com]
- 9. Investigational eIF2B activator DNL343 modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- [10. fiercebitech.com](https://fiercebitech.com) [fiercebitech.com]
- [11. researchgate.net](https://researchgate.net) [researchgate.net]
- [12. targetals.org](https://targetals.org) [targetals.org]
- To cite this document: BenchChem. [Preclinical Evidence for DNL343 in ALS Models: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11931049/docs#preclinical-evidence-for-dnl343-in-als-models-an-in-depth-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

